molecular formula C21H21ClN2O3 B10804929 N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide

N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide

Cat. No.: B10804929
M. Wt: 384.9 g/mol
InChI Key: AIHIZRKOSJIJRP-UHFFFAOYSA-N
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Description

N-[(5-Chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide is a synthetic amide derivative featuring a hydroxyquinoline core substituted with a chlorine atom at position 5 and a hydroxyl group at position 6. The compound’s structure includes a 2-methoxyphenylmethyl group linked to the quinoline nitrogen and a branched 2-methylpropanamide moiety.

Properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-12(2)21(26)24-18(14-7-4-5-9-17(14)27-3)15-11-16(22)13-8-6-10-23-19(13)20(15)25/h4-12,18,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHIZRKOSJIJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide typically involves multiple steps. One common synthetic route starts with the preparation of 5-chloro-8-hydroxyquinoline, which is then reacted with 2-methoxybenzaldehyde under specific conditions to form an intermediate. This intermediate is further reacted with 2-methylpropanamide to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as iron(III) chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to remove the chloro group or to convert the quinoline ring to a dihydroquinoline.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of bacteria and fungi. Research has demonstrated that it can inhibit the growth of specific bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study:
In a study assessing the antimicrobial efficacy of various quinoline derivatives, N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

MicroorganismMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa50

Anticancer Activity

The compound has been investigated for its anticancer properties, showing promise in inhibiting the proliferation of various cancer cell lines.

Case Study:
In vitro studies on human cancer cell lines (e.g., HeLa, HT-29) revealed that the compound effectively reduced cell viability with IC50 values ranging from 5 to 20 µM. The mechanism of action is believed to involve interference with DNA replication and apoptosis induction .

Cell LineIC50 (µM)
HeLa10
HT-2915
A278012

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available quinoline derivatives. The process may include:

  • Formation of the Quinoline Core: Reaction of 5-chloro-8-hydroxyquinoline with an appropriate aldehyde.
  • Substitution Reactions: Introduction of the methoxyphenyl group through nucleophilic substitution.
  • Final Amide Formation: Coupling with 2-methyl-propanamide under controlled conditions.

Industrial Applications

Beyond its biological applications, this compound may serve as a building block for developing new pharmaceuticals and agrochemicals due to its unique chemical structure.

Material Development

Research indicates potential uses in creating materials with enhanced stability or reactivity, which could be beneficial in various industrial processes .

Mechanism of Action

The mechanism of action of N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Key Structural Features :

  • Chlorine substituent : Enhances lipophilicity and may influence binding affinity.
  • 2-Methoxyphenyl group : Electron-donating methoxy group modulates electronic properties and solubility.
  • Branched amide : Improves metabolic stability compared to ester-containing analogs.
Structural Analogues
2.1.1 N-[(5-Chloro-8-hydroxyquinolin-7-yl)(4-(dimethylamino)phenyl)methyl]-2-methylpropanamide (CAS 333445-77-5)

This analogue replaces the 2-methoxyphenyl group with a 4-(dimethylamino)phenyl moiety. The dimethylamino group increases basicity and solubility in acidic environments due to protonation, whereas the methoxy group in the target compound offers moderate electron donation without significant pH-dependent solubility changes .

Property Target Compound 4-(Dimethylamino) Analogue
Molecular Weight 397.90 397.90
Substituent (Phenyl Group) 2-Methoxy 4-Dimethylamino
LogP (Predicted) ~3.2 ~2.8
Solubility (Water) Low Moderate (pH-dependent)
2.1.2 25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe)

The NBOMe compounds are phenethylamine derivatives with a methoxy-substituted phenyl ring and a benzylamine side chain. Unlike the target compound, they lack the hydroxyquinoline core and amide linkage. These structural differences result in distinct pharmacological profiles: NBOMe compounds act as potent serotonin receptor agonists (5-HT2A), whereas the hydroxyquinoline-amide hybrid likely targets microbial or metal-dependent pathways .

Property Target Compound 25I-NBOMe
Core Structure Hydroxyquinoline-amide Phenethylamine
Molecular Weight 397.90 413.2
Primary Activity Antimicrobial/Metal Chelation Psychedelic (5-HT2A agonist)
Metabolic Stability High (amide bond) Moderate (amine oxidation)
Functional Analogues
2.2.1 N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide (CAS 1020055-19-9)

This compound shares the 2-methoxyphenyl and amide groups but replaces the hydroxyquinoline with a chlorophenoxy-propanamide structure.

2.2.2 N-(5-Chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide (CAS 878594-89-9)

Incorporating a thiophene ring and a methylaminoacetamide chain, this analogue emphasizes heterocyclic diversity.

Biological Activity

N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's chemical formula is C21H21ClN2O3C_{21}H_{21}ClN_2O_3, with a molecular weight of approximately 356.8 g/mol. The structure features a chloro-substituted hydroxyquinoline moiety, which is known for its ability to chelate metal ions and interact with biological macromolecules.

This compound exhibits its biological effects through several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, leading to cell death.
  • Enzyme Inhibition : It inhibits enzymes involved in metabolic pathways, contributing to its cytotoxic effects.
  • Metal Chelation : The compound's ability to chelate metal ions may enhance its anticancer properties by forming complexes that induce oxidative stress in cancer cells .

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures inhibit the growth of various bacterial strains and fungi. The presence of electron-withdrawing groups enhances lipophilicity, improving membrane permeability and antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cytotoxicity Assays : In vitro studies using leukemia cell lines demonstrated that the compound induces cell death at micromolar concentrations. The half-maximal inhibitory concentration (IC50) values were derived from MTT assays, indicating significant cytotoxic effects .
  • Mechanistic Insights : The mechanism of action involves inducing apoptosis through DNA damage and oxidative stress pathways. This has been supported by evidence showing that quinoline derivatives can act as chemical nucleases, breaking down DNA strands .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with similar compounds is essential:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
N-[(5-chloro-8-hydroxy-7-quinolinyl)-(4-nitrophenyl)methyl]-acetamideStructureModerateHigh
N-(5-chloro-8-hydroxyquinolin-7-yl)-(4-isopropylphenyl)methyl]acetamideStructureHighModerate
N-(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)-methyl]butanamideStructureLowHigh

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • In Vitro Studies : A study reported that derivatives with similar quinoline structures exhibited up to 85% inhibition of viral growth with low cytotoxicity, indicating a favorable therapeutic index for further development .
  • Animal Models : In vivo studies on animal models have shown promising results in tumor reduction when treated with quinoline derivatives, supporting their potential as effective anticancer agents .

Q & A

Q. What synthetic routes are recommended for N-[(5-chloro-8-hydroxy-7-quinolyl)-(2-methoxyphenyl)methyl]-2-methyl-propanamide, and how can yield be optimized?

The synthesis of this compound likely involves multi-step protocols, including:

  • Quinoline Core Functionalization : Chlorination and hydroxylation at positions 5 and 8 of the quinoline ring, respectively, using directed metalation or halogenation strategies .
  • Methoxyphenyl-Methyl Bridge Formation : A Friedel-Crafts alkylation or coupling reaction (e.g., Suzuki-Miyaura) to attach the 2-methoxyphenyl group to the quinoline core .
  • Propanamide Installation : Acylation of the secondary amine with 2-methylpropanoyl chloride under basic conditions (e.g., using DMAP or pyridine as a catalyst) .
    Yield Optimization :
  • Use anhydrous solvents and inert atmospheres to minimize side reactions.
  • Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
  • Monitor reaction progress with TLC or HPLC to identify optimal quenching points .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identify proton environments (e.g., aromatic protons from quinoline and methoxyphenyl groups, amide NH).
    • ¹³C NMR : Confirm carbonyl (C=O) and quaternary carbons. Compare shifts with structurally similar compounds (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., as demonstrated for N-methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide) .
  • HPLC-PDA : Assess purity (>95%) and detect impurities using reverse-phase columns (C18) with methanol/water gradients .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (H313, H333) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (P264, P305) .
  • Storage : Store at -20°C in airtight, light-resistant containers to maintain stability .
  • Waste Disposal : Neutralize amide bonds with aqueous NaOH before disposal .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to explore the pharmacophore of this compound?

  • Substituent Variation :
    • Replace the 5-chloro group with other halogens (e.g., F, Br) to assess halogen bonding effects.
    • Modify the 8-hydroxy group to methoxy or acetyloxy to evaluate hydrogen-bonding requirements .
  • Biological Assays :
    • Test derivatives in enzyme inhibition assays (e.g., kinase or topoisomerase targets common to quinolines) .
    • Use isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins .

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Purity Verification : Re-analyze batches with HPLC-MS to rule out impurities (e.g., unreacted intermediates) .
  • Solubility Optimization : Use co-solvents (DMSO/PEG) or nanoformulations (e.g., liposomes) to improve bioavailability in in vitro assays .
  • Dose-Response Curves : Perform triplicate experiments with positive/negative controls to validate IC₅₀ values .

Q. How can computational methods aid in predicting the compound’s metabolic stability and toxicity?

  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate:
    • Metabolic sites (e.g., hydroxylation via cytochrome P450).
    • Toxicity endpoints (e.g., hepatotoxicity) .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to predict permeability .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

  • Bottlenecks :
    • Low yields in coupling steps (e.g., methoxyphenyl attachment).
    • Purification difficulties due to polar byproducts.
  • Solutions :
    • Switch from batch to flow chemistry for exothermic reactions.
    • Use preparative HPLC for high-purity isolation .

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